Palmitoleate

Pancreatic β-cell Lipotoxicity Type 2 Diabetes

Palmitoleate (cis-9-hexadecenoic acid; C16:1 n-7) is an omega-7 monounsaturated fatty acid (MUFA) synthesized endogenously from palmitate (C16:0) via stearoyl-CoA desaturase-1 (SCD1). Unlike its saturated precursor palmitate, which exerts well-documented lipotoxic and pro-inflammatory effects in multiple cell types, palmitoleate functions as a 'lipokine'—a lipid hormone that coordinates inter-organ metabolic crosstalk between liver and adipose tissue.

Molecular Formula C16H29O2-
Molecular Weight 253.4 g/mol
Cat. No. B1233929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoleate
SynonymsC16:1 trans-9
C16:1n7
palmitelaidic acid
palmitoleate
palmitoleic acid
palmitoleic acid, (E)-isomer
palmitoleic acid, (Z)-isomer
palmitoleic acid, potassium salt, (Z)-isomer
palmitoleic acid, sodium salt, (Z)-isome
Molecular FormulaC16H29O2-
Molecular Weight253.4 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)[O-]
InChIInChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/p-1/b8-7-
InChIKeySECPZKHBENQXJG-FPLPWBNLSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palmitoleate (C16:1 n-7) Procurement Guide: MUFA Lipokine with Differentiated Metabolic and Cytoprotective Activity vs Palmitate and Oleate


Palmitoleate (cis-9-hexadecenoic acid; C16:1 n-7) is an omega-7 monounsaturated fatty acid (MUFA) synthesized endogenously from palmitate (C16:0) via stearoyl-CoA desaturase-1 (SCD1) [1]. Unlike its saturated precursor palmitate, which exerts well-documented lipotoxic and pro-inflammatory effects in multiple cell types, palmitoleate functions as a 'lipokine'—a lipid hormone that coordinates inter-organ metabolic crosstalk between liver and adipose tissue [2]. Palmitoleate is distinct from the more abundant MUFA oleate (C18:1 n-9) in both chain length (C16 vs C18) and double bond position (Δ9; n-7 vs n-9), differences that translate into non-interchangeable metabolic signaling profiles. While sharing the n-7 double bond with vaccenic acid (C18:1 n-7), palmitoleate is the shorter-chain member and the primary endogenously produced n-7 MUFA in humans, with tissue concentrations and functional effects that do not simply scale with chain elongation.

Why Palmitoleate Cannot Be Interchanged with Oleate, Palmitate, or Omega-3 PUFAs in Metabolic and Inflammation Research


Palmitoleate is not functionally interchangeable with its closest analogs despite superficial structural similarities. Head-to-head studies demonstrate that palmitoleate (C16:1 n-7) and oleate (C18:1 n-9) produce divergent metabolic outcomes even when administered at equivalent doses in the same animal model [1]. Palmitate (C16:0), despite sharing the identical C16 carbon backbone, exerts opposite effects on cell viability, inflammation, and insulin signaling—palmitate is cytotoxic and pro-inflammatory, while palmitoleate is cytoprotective and anti-inflammatory [2]. Substitution of omega-3 PUFAs (EPA/DHA) for palmitoleate fails to replicate palmitoleate's specific AMPK-mediated glucose uptake enhancement or its distinct lipokine signaling through liver-adipose crosstalk [3]. These functional divergences arise from differences in chain length, double bond position, and the resultant receptor interactions and metabolic fates—differences that have direct and quantifiable consequences for experimental reproducibility and therapeutic development.

Quantitative Evidence of Palmitoleate Differentiation vs Key Comparators: Palmitate, Oleate, and EPA/DHA


Palmitoleate Prevents Palmitate-Induced β-Cell Death: Direct Cytoprotection Quantification

In cultured pancreatic β-cells, palmitate (0.25 mM) induced extensive cell death after 18 hours. Co-incubation with a poorly metabolized derivative of palmitoleate (methyl-palmitoleate, 0.25 mM) reduced cell death by 87% [1]. This cytoprotection occurred without altering triacylglycerol (TAG) accumulation, indicating a mechanism independent of neutral lipid storage [1].

Pancreatic β-cell Lipotoxicity Type 2 Diabetes

Palmitoleate vs Oleate: Divergent Effects on Nonfasting Glucose and Insulin Sensitivity in Prediabetic Rats

In hereditary hypertriglyceridemic rats (a prediabetes model), four-week intragastric administration of palmitoleate (100 mg/kg/day) or oleate (100 mg/kg/day) produced distinct metabolic outcomes. Only palmitoleate significantly decreased nonfasting glucose levels [1]. Both MUFAs elevated insulin and glucagon, but palmitoleate uniquely increased circulating non-esterified fatty acids (NEFA) associated with enhanced lipolysis and lipoprotein lipase gene expression [1].

Insulin sensitivity Prediabetes Adipose tissue

Palmitoleate Reverses Palmitate-Induced Pro-Inflammatory Macrophage Polarization

In bone marrow-derived macrophages (BMDMs), palmitate treatment induced pro-inflammatory gene expression (Nos2, Ciita, Cxcl1) and cytokine secretion (KC, IL6, TNFα). Palmitoleate upregulated anti-inflammatory genes (Arg1, Chi3l3, Tgfb1) and, when co-incubated, prevented palmitate-induced pro-inflammatory polarization [1]. This reversal effect was also observed in BMDMs isolated from mice fed a high-fat diet (60% kcal from fat for 18 weeks), where 6-hour ex vivo palmitoleate treatment reversed the established pro-inflammatory phenotype [1].

Macrophage polarization Inflammation Immunometabolism

Palmitoleate but Not Oleate or Palmitate Increases Adipocyte GLUT4 and Glucose Uptake via AMPK

In differentiated 3T3-L1 adipocytes, palmitoleic acid (200 μM, 24 h) increased basal and insulin-stimulated glucose uptake, GLUT4 mRNA, and GLUT4 protein content. This effect was not observed with palmitic acid in vitro or with oleic acid in vivo [1]. The increase in GLUT4 content was AMPK-dependent, as demonstrated by increased phospho-Thr172 AMPKα and abrogation of the effect by the AMPK inhibitor Compound C [1].

Glucose uptake GLUT4 AMPK

Palmitoleate Downregulates Proinflammatory Adipocytokines and Lipogenic Genes vs Palmitate in Diabetic Mice

In KK-Ay diabetic mice, 4-week daily oral administration of palmitoleic acid (300 mg/kg) reduced hepatic triglyceride accumulation, ameliorated hyperglycemia and hypertriglyceridemia, and improved insulin sensitivity compared to vehicle and palmitic acid controls [1]. Palmitoleic acid significantly downregulated mRNA expression of proinflammatory adipocytokines (TNFα and resistin) in white adipose tissue and lipogenic genes (SREBP-1, FAS, SCD-1) in liver [1].

Adipose tissue Liver Gene expression

Industrial Purification: Palmitoleate Enrichment from 18.99% to 61.99% via Integrated Molecular Distillation

A novel integrated process combining low-temperature solvent crystallization (LTSC), urea complexation (UC), and molecular distillation (MD) enriched palmitoleic acid content from 18.99% in macadamia oil to 61.99% in the final product [1]. Optimized molecular distillation conditions (100°C, 150 rpm, 1 mL/min) significantly improved both purity and yield [1]. For higher purity applications, preparative chromatography on medium-bonding-density C18 stationary phases yielded ethyl palmitoleate of 96.57% purity by GC [2].

Purification Enrichment Macadamia oil

Evidence-Backed Application Scenarios for Palmitoleate in Research and Industry


β-Cell Lipotoxicity and Type 2 Diabetes Research: Palmitate Antagonism Studies

Palmitoleate is the validated MUFA for studying protection against palmitate-induced β-cell death. With 87% reduction in cell death at equimolar concentrations (0.25 mM), palmitoleate serves as the essential cytoprotective control when investigating saturated fatty acid lipotoxicity mechanisms [1]. Its derivative methyl-palmitoleate enables separation of cytoprotection from TAG metabolism, a unique experimental tool unavailable with palmitate or oleate [1].

Insulin Sensitivity and Glucose Homeostasis: Palmitoleate vs Oleate Comparative Studies

For studies requiring differentiation between MUFA effects on glucose metabolism, palmitoleate and oleate produce divergent outcomes—only palmitoleate lowers nonfasting glucose in prediabetic models [2]. Palmitoleate is the correct choice for investigating AMPK-mediated GLUT4 translocation and glucose uptake independent of Akt signaling, a pathway not activated by oleate or palmitate [3].

Macrophage Polarization and Immunometabolism: Reversal of Inflammatory States

Palmitoleate uniquely reverses established pro-inflammatory (M1) macrophage polarization toward an anti-inflammatory (M2) phenotype, a functional property not shared by palmitate (which induces M1) or oleate (which does not reverse existing inflammation) [4]. This makes palmitoleate the essential tool for studies of macrophage plasticity and the resolution of metabolic inflammation.

High-Purity Palmitoleate Procurement for Nutraceutical and Cosmetic Formulation

Industrial procurement specifications for palmitoleate can be benchmarked against validated enrichment methods: 61.99% purity is achievable via integrated LTSC-UC-MD from macadamia oil at optimized conditions (100°C, 150 rpm, 1 mL/min) [5]. For high-value applications requiring >95% purity, preparative C18 chromatography yields 96.57% pure ethyl palmitoleate [6]. These purity thresholds provide objective criteria for vendor qualification and batch acceptance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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